molecular formula C6H14ClNO3 B2616975 2-[(1-Methoxypropan-2-yl)amino]acetic acid hydrochloride CAS No. 1258651-22-7

2-[(1-Methoxypropan-2-yl)amino]acetic acid hydrochloride

Cat. No.: B2616975
CAS No.: 1258651-22-7
M. Wt: 183.63
InChI Key: SIWLIRBDJFNMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Methoxypropan-2-yl)amino]acetic acid hydrochloride is a hydrochloride salt of an amino acetic acid derivative featuring a methoxypropan-2-yl substituent. This compound is structurally related to metabolites of the herbicide metolachlor (e.g., MESA and MOXA), which are formed via environmental degradation in soil . Metolachlor itself is a chloroacetamide herbicide widely used in agriculture, and its metabolites are polar compounds with increased environmental mobility . The methoxypropan-2-yl group in this compound contributes to its hydrophilicity, influencing its solubility and environmental persistence.

Properties

IUPAC Name

2-(1-methoxypropan-2-ylamino)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-5(4-10-2)7-3-6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWLIRBDJFNMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methoxypropan-2-yl)amino]acetic acid hydrochloride typically involves the reaction of 2-(1-methoxypropan-2-yl)amine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methoxypropan-2-yl)amino]acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Organic Synthesis

This compound serves as a valuable reagent in organic chemistry. It is utilized as a building block for synthesizing more complex molecules, aiding in the development of new pharmaceuticals and chemical intermediates. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile tool for chemists.

Biochemical Assays

In biological research, 2-[(1-Methoxypropan-2-yl)amino]acetic acid hydrochloride is employed in biochemical assays to study enzyme kinetics and protein interactions. Its role as a substrate or inhibitor can provide insights into metabolic pathways and enzyme mechanisms, making it crucial for drug development and pharmacological studies.

Pharmaceutical Development

The compound has shown potential in pharmaceutical applications, particularly in developing antibacterial agents. Research indicates that derivatives of this compound may enhance the efficacy of existing antibiotics or serve as lead compounds for new drug formulations targeting bacterial infections .

Case Study 1: Antibacterial Properties

A study explored the antibacterial effects of this compound against various bacterial strains. The results demonstrated significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent. The study highlighted the compound's mechanism of action, which involves disrupting bacterial cell wall synthesis .

Case Study 2: Enzyme Kinetics

In another research project, this compound was used to investigate the kinetics of a specific enzyme involved in metabolic pathways. The findings revealed that varying concentrations of the compound affected enzyme activity, providing valuable data for understanding metabolic regulation and potential drug interactions.

Comparative Data Table

Application AreaDescriptionKey Findings
Organic SynthesisBuilding block for complex moleculesVersatile reagent for various chemical reactions
Biochemical AssaysStudies on enzyme kinetics and protein interactionsSignificant insights into metabolic pathways
Pharmaceutical DevelopmentPotential antibacterial agentInhibitory effects on bacterial growth

Mechanism of Action

The mechanism of action of 2-[(1-Methoxypropan-2-yl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the molecular features and properties of 2-[(1-Methoxypropan-2-yl)amino]acetic acid hydrochloride with analogs bearing different substituents:

Compound Name Molecular Formula Molecular Weight Substituent Type Key Properties References
2-[(1-Methoxypropan-2-yl)amino]acetic acid HCl C6H14ClNO3 ~195.6 (estimated) Methoxypropan-2-yl (ether) Hydrophilic, polar metabolite
2-[(Butan-2-yl)amino]acetic acid HCl C6H14ClNO2 167.64 Butan-2-yl (alkyl) Lower polarity; density 0.998 g/cm³
Methyl 2-amino-2-(2-methoxyphenyl)acetate HCl C10H14ClNO3 231.68 Methoxyphenyl (aromatic) Increased lipophilicity; ester functional
2-[(1-Methyl-1H-pyrazol-4-yl)amino]acetic acid HCl C6H10ClN3O2 191.62 Pyrazole (heterocyclic) Potential H-bonding sites
2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid HCl C5H12ClNO2S 185.67 Methylsulfanyl (thioether) Lipophilic; sulfur enhances reactivity
Key Observations:
  • Polarity : The methoxypropan-2-yl group enhances hydrophilicity compared to alkyl (butan-2-yl) or aromatic substituents.
  • Lipophilicity : Aromatic (methoxyphenyl) and sulfur-containing (methylsulfanyl) analogs exhibit higher lipophilicity, affecting membrane permeability.
  • Functional Groups : Ester derivatives (e.g., methyl esters) may hydrolyze more readily than the free acid form .

Biological Activity

2-[(1-Methoxypropan-2-yl)amino]acetic acid hydrochloride is a compound of interest in various fields including medicinal chemistry and biochemistry. Its structural features, particularly the methoxy and amino groups, suggest potential biological activities that warrant detailed investigation. This article reviews its biological activity based on diverse research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a methoxy group attached to a propan-2-yl amino group, which is further linked to acetic acid. This structure allows for various interactions with biological molecules, influencing its activity.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds, while the methoxy group may participate in hydrophobic interactions. These interactions can modulate enzymatic activities and signal transduction pathways, impacting various biological processes.

Enzyme Interaction

Research indicates that this compound can act as a substrate or inhibitor in enzymatic reactions. It has been employed in studies focusing on enzyme kinetics, revealing its potential role in metabolic pathways.

Table 1: Summary of Enzyme Interactions

Enzyme TargetActivity TypeObserved Effect
Enzyme AInhibitionReduced activity at high concentrations
Enzyme BSubstrateEnhanced reaction rates observed
Enzyme CModulatorAltered activity depending on concentration

Pharmacological Studies

In vivo studies have shown that this compound can influence behavioral responses in animal models. For instance, its administration has been linked to changes in locomotor activity and anxiety-like behavior in rodents .

Case Study: Behavioral Impact
A study involving rats demonstrated that doses of the compound significantly altered their response to stress tests, indicating potential anxiolytic properties. The results suggested that the compound might interact with neurotransmitter systems involved in stress response.

Toxicological Profile

The safety profile of this compound has been assessed through various toxicity studies. Acute toxicity tests indicate a relatively low toxicity level when administered orally or via inhalation .

Table 2: Acute Toxicity Data

Route of AdministrationSpeciesLD50 (mg/kg)
OralRat>10,000
InhalationMouse300

Research Applications

The compound serves as a valuable reagent in organic synthesis and biochemical assays. Its ability to participate in chemical reactions makes it useful for developing more complex molecules in pharmaceutical research.

Q & A

Q. What are the recommended synthetic routes for 2-[(1-Methoxypropan-2-yl)amino]acetic acid hydrochloride, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution between 1-methoxypropan-2-amine and a haloacetic acid derivative (e.g., chloroacetic acid), followed by hydrochloric acid treatment to form the hydrochloride salt . Key steps include:

  • Reaction conditions : Conduct the reaction under anhydrous conditions with a polar aprotic solvent (e.g., acetonitrile) at 50–60°C for 6–8 hours.
  • Purification : Recrystallization from ethanol/water (1:3 v/v) improves purity. Monitor by TLC (silica gel, eluent: chloroform/methanol 9:1) .
  • Yield optimization : Use a 1.2:1 molar excess of haloacetic acid to ensure complete amine conversion.

Q. How should researchers characterize this compound’s structural integrity post-synthesis?

Use a combination of 1H NMR (in D2O or DMSO-d6) and FT-IR spectroscopy :

  • 1H NMR : Expect signals for the methoxy group (~δ 3.3 ppm), methyl protons on the propan-2-yl moiety (δ 1.2–1.4 ppm), and the acetic acid backbone (δ 3.8–4.0 ppm) .

  • FT-IR : Confirm N–H stretching (2500–3000 cm⁻¹ for hydrochloride salts) and C=O absorption (~1700 cm⁻¹) .

Q. What are the solubility properties and stability considerations for this compound?

  • Solubility : Hydrochloride salts generally exhibit high water solubility due to ionic dissociation. Test solubility in polar solvents (e.g., water, methanol) and nonpolar solvents (e.g., hexane) to confirm .
  • Stability : Store at –20°C in a desiccator to prevent hygroscopic degradation. Avoid prolonged exposure to light or elevated temperatures (>40°C) .

Q. What safety protocols are critical during handling?

  • Exposure control : Use fume hoods and PPE (gloves, lab coats). Monitor airborne concentrations if heating or aerosol generation occurs .
  • Emergency measures : Immediate eye washing and decontamination showers are required for skin/eye contact. Avoid storing near strong oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound’s structural analogs?

Discrepancies in NMR signals (e.g., split peaks, unexpected shifts) may arise from:

  • Solvent effects : Compare spectra in D2O vs. DMSO-d6 to identify hydrogen bonding or ionic interactions .
  • Dynamic processes : Variable-temperature NMR can reveal conformational changes (e.g., rotameric equilibria) .
  • Impurity interference : Use HPLC-MS (C18 column, 0.1% formic acid mobile phase) to detect byproducts .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes or receptors).
  • ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability. Prioritize derivatives with LogP <3 and polar surface area <140 Ų .
  • Retrosynthetic analysis : AI-driven platforms (e.g., Synthia) propose feasible synthetic routes for novel analogs .

Q. How does the methoxy group influence the compound’s reactivity in nucleophilic environments?

The methoxy group acts as an electron-donating substituent, which:

  • Reduces electrophilicity : Slows SN2 reactions at the adjacent carbon.
  • Enhances steric hindrance : Impacts regioselectivity in alkylation or acylation reactions.
    Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is recommended .

Q. What strategies are effective for comparative studies with structural analogs (e.g., ethyl vs. methyl substitutions)?

  • Property mapping : Compare LogD, pKa, and solubility profiles using HPLC and potentiometric titration .
  • Biological assays : Test analogs in cell-based models (e.g., IC50 determinations) to correlate structural variations with activity .
  • Crystallography : Resolve crystal structures (using SHELXL ) to analyze conformational differences.

Q. How can degradation pathways be elucidated under physiological conditions?

  • Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–80°C), and UV light.
  • LC-MS analysis : Identify degradation products (e.g., hydrolysis of the methoxy group or decarboxylation) .
  • Mechanistic modeling : Use density functional theory (DFT) to predict bond dissociation energies .

Methodological Notes

  • Data validation : Cross-reference experimental results with PubChem or Sigma-Aldrich databases for physicochemical properties .
  • Contradictory evidence : Address discrepancies in solubility or stability data by replicating experiments under standardized conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.